molecular formula C16H17ClN4O7 B13026754 (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B13026754
M. Wt: 412.8 g/mol
InChI Key: SLYJLXGGIAZZAV-XKVFNRALSA-N
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Description

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate is a structurally complex molecule featuring a triazolo[4,5-C]pyridine moiety linked to a tetrahydrofuran core. This compound is characterized by three acetate protecting groups, which enhance its stability during synthesis and modulate its pharmacokinetic properties.

Properties

Molecular Formula

C16H17ClN4O7

Molecular Weight

412.8 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(4-chlorotriazolo[4,5-c]pyridin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H17ClN4O7/c1-7(22)25-6-11-13(26-8(2)23)14(27-9(3)24)16(28-11)21-10-4-5-18-15(17)12(10)19-20-21/h4-5,11,13-14,16H,6H2,1-3H3/t11-,13-,14-,16-/m1/s1

InChI Key

SLYJLXGGIAZZAV-XKVFNRALSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=NC=C3)Cl)N=N2)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=NC=C3)Cl)N=N2)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate involves several steps:

Chemical Reactions Analysis

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions:

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that the triazole moiety may enhance its efficacy against certain diseases.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the chloro and triazole groups may contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary research suggests that the compound may have anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, indicating a potential role in cancer therapy.

Neurological Applications

Given its structural similarity to known neuroactive compounds, this molecule is being investigated for neuroprotective effects. It may modulate neurotransmitter systems or provide protection against oxidative stress in neuronal cells.

Drug Development

The compound serves as a lead structure for the development of new drugs targeting specific receptors or enzymes involved in disease processes. Its derivatives are being synthesized to optimize pharmacological profiles.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal models

Detailed Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of related compounds and found significant activity against various strains of bacteria, suggesting that the chloro group enhances membrane permeability leading to cell lysis.
  • Anticancer Mechanism : Research conducted at a leading cancer research institute demonstrated that compounds similar to this one can activate apoptotic pathways in colorectal cancer cells through mitochondrial dysfunction.
  • Neuroprotection Study : In an experimental model of neurodegeneration, the compound was shown to decrease markers of oxidative stress significantly, indicating its potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Triazolo vs. Purine : The triazolo-pyridine group may offer improved metabolic stability compared to purine derivatives due to reduced susceptibility to enzymatic deamination .
  • Chloro Substituent : The 4-chloro group in the target compound could enhance lipophilicity and receptor binding compared to unsubstituted analogs (e.g., compound 16 in ) .

Biological Activity

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H17_{17}ClN4_{4}O7_{7}
  • Molecular Weight : 412.78 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-inflammatory agent and its effects on various biochemical pathways.

Anti-inflammatory Activity

Research indicates that compounds similar to this structure can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance:

  • COX Inhibition : Studies have shown that derivatives containing triazole and pyridine moieties exhibit significant COX-II inhibitory activity. The IC50_{50} values for these compounds often range from 0.52 to 22.25 μM against COX-I and COX-II enzymes .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins that mediate inflammation.
  • Modulation of Cytokine Production : It may also influence the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

  • Study on Pyridine Derivatives :
    • A study demonstrated that pyridine-based compounds could effectively inhibit cell proliferation in cancer cell lines by modulating signaling pathways related to inflammation and apoptosis .
  • Triazole Derivatives in Cancer Therapy :
    • Research highlighted that triazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
  • In Vivo Studies :
    • In vivo experiments showed that compounds with similar scaffolds significantly reduced edema in animal models when tested for anti-inflammatory properties .

Data Table: Comparison of Biological Activities

Compound NameIC50_{50} (μM)Target EnzymeActivity Type
Compound A0.011COX-IIAnti-inflammatory
Compound B0.52COX-IIAnti-inflammatory
Compound C22.25COX-I/IIModerate inhibition
Subject CompoundTBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step nucleoside analog preparation, starting with functionalization of the tetrahydrofuran core followed by regioselective triazolo-pyridine coupling. Key steps include:

  • Protection of hydroxyl groups using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions .
  • Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for introducing the 4-chloro-triazolo-pyridine moiety .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity. Confirm purity using LC-MS and ¹H/¹³C NMR .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of acetyl groups .
  • Handling : Use gloves and work in a fume hood. Avoid exposure to moisture, heat (>30°C), or strong acids/bases, which may degrade the acetoxy or triazolo groups .
  • Stability Monitoring : Perform periodic HPLC analysis to detect decomposition (e.g., free hydroxyl groups indicating deacetylation) .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR (500 MHz, CDCl₃) to confirm stereochemistry (e.g., coupling constants for tetrahydrofuran ring protons) and acetyl group integration . ¹³C NMR for carbonyl (C=O) and triazolo-pyridine carbon assignments .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 500–550 Da) and isotopic patterns for chlorine .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), use orthorhombic or monoclinic systems to resolve absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., variable IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Assay Optimization : Control variables like buffer pH (critical for triazolo-pyridine protonation), DMSO concentration (<1% to avoid solvent effects), and enzyme lot consistency .
  • Metabolite Interference : Test for deacetylated metabolites via LC-MS; these may exhibit off-target activity .
  • Data Normalization : Use internal standards (e.g., fluorescent probes) to correct for plate-to-plate variability .

Q. What strategies are effective for improving the compound’s solubility in aqueous buffers for in vitro studies?

  • Methodological Answer :

  • Co-solvents : Use 10–20% PEG-400 or cyclodextrin (e.g., HP-β-CD) to solubilize the lipophilic acetyl and triazolo groups .
  • Prodrug Design : Replace acetyl groups with phosphate esters (e.g., using diisopropylphosphoramidite chemistry) to enhance hydrophilicity .
  • pH Adjustment : Test solubility in mildly acidic buffers (pH 4–5), where the triazolo-pyridine nitrogen may protonate .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., kinases). Focus on the triazolo-pyridine’s chloro group as a hydrogen bond acceptor .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the tetrahydrofuran ring in binding pockets .
  • QSAR Analysis : Coralate substituent effects (e.g., acetyl vs. benzoyl) on activity using Random Forest or PLS regression .

Q. What are the analytical challenges in detecting trace impurities, and how can they be addressed?

  • Methodological Answer :

  • Impurity Profiling : Use UPLC-PDA-MS to identify byproducts (e.g., deacetylated derivatives or dimerization products). Limit detection to ≤0.1% via calibration curves .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to distinguish impurities from solvent peaks in NMR .
  • Stability-Indicating Assays : Stress testing under heat/light/humidity followed by forced degradation studies .

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